Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate
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Overview
Description
Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate is a complex compound with the molecular formula C10H2F12O5V∙H2O . It is also known as vanadyl hexafluoroacetylacetonate. This compound is a metal-organic complex that features vanadium in the +4 oxidation state, coordinated with hexafluoropentanedionate ligands and a water molecule. It is typically used as a chemical intermediate in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vanadium IV oxide bis(hexafluoropentanedionate), monohydrate generally involves the reaction of vanadium IV oxide with hexafluoropentanedione in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed:
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different ligands.
Scientific Research Applications
Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the epoxidation of allylic alcohols.
Biology: Investigated for its potential biological activities, including anti-diabetic and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as a chemical intermediate in the production of other vanadium compounds and materials
Mechanism of Action
The mechanism of action of vanadium IV oxide bis(hexafluoropentanedionate), monohydrate involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate can be compared with other vanadium complexes:
Vanadium V oxide: A common vanadium compound used as a catalyst in industrial processes.
Vanadium III chloride: Another vanadium complex with different reactivity and applications.
Vanadium II sulfate: Known for its reducing properties and use in redox reactions.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of hexafluoropentanedionate ligands, which impart distinct chemical and physical properties .
Properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;oxovanadium;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.H2O.O.V/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;1H2;;/b2*2-1-;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZRHVQDPMPWTF-LJDKTGGESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O=[V] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O=[V] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O6V |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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